2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid
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Overview
Description
2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core substituted with a dimethylamino group and a carboxylic acid group
Mechanism of Action
Target of Action
The compound, also known as 2-[4-(Dimethylamino)phenyl]-1H-1,3-benzodiazole-7-carboxylic acid, primarily targets the FMN-dependent NADH-azoreductase 1 . This enzyme is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .
Mode of Action
This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its target likely results in changes to the enzyme’s activity, potentially inhibiting its function .
Result of Action
Given its target, it is plausible that the compound could inhibit the activity of fmn-dependent nadh-azoreductase 1, potentially affecting the growth and survival of pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with o-phenylenediamine, followed by oxidation and carboxylation steps. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired benzimidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic catalysts.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-Phenylbenzimidazole: Similar in structure but lacks the dimethylamino and carboxylic acid groups.
4-(Dimethylamino)phenylbenzimidazole: Similar but without the carboxylic acid group.
Benzimidazole-4-carboxylic acid: Lacks the dimethylamino group.
Uniqueness: The presence of both the dimethylamino group and the carboxylic acid group in 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid imparts unique chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19(2)11-8-6-10(7-9-11)15-17-13-5-3-4-12(16(20)21)14(13)18-15/h3-9H,1-2H3,(H,17,18)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENBPQWURKTNBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443837 |
Source
|
Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124340-96-1 |
Source
|
Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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